(m-Tolylsulfonyl)methionine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S2/c1-9-4-3-5-10(8-9)19(16,17)13-11(12(14)15)6-7-18-2/h3-5,8,11,13H,6-7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONSGGYAQAWECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for M Tolylsulfonyl Methionine and Analogous Sulfonylated Methionine Derivatives
Direct Sulfonylation Approaches
Direct sulfonylation represents the most straightforward pathway to N-sulfonylated amino acids. This approach involves the reaction of the amino group of the amino acid with a suitable sulfonylating agent.
Nucleophilic Acylation using Arylsulfonyl Chlorides (e.g., m-Tolylsulfonyl Chloride)
The most common method for the synthesis of N-arylsulfonyl amino acids is the nucleophilic acylation of the amino acid's nitrogen atom with an arylsulfonyl chloride. In the case of (m-Tolylsulfonyl)methionine, methionine is treated with m-toluenesulfonyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in an aqueous alkaline medium. The base, such as sodium hydroxide, serves to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction.
The general reaction can be depicted as: H₂N-CHR-COOH + ArSO₂Cl + 2 NaOH → ArSO₂-NH-CHR-COONa + NaCl + 2 H₂O
Numerous protocols exist for the sulfonylation of amines and amino acids using sulfonyl chlorides. jst.go.jpresearchgate.net While many examples in the literature use the closely related p-toluenesulfonyl chloride (tosyl chloride), the principles are directly applicable to the meta-substituted analogue. researchgate.netsemanticscholar.org Conditions can be optimized by using different bases or solvent systems, including solvent-free conditions or the use of catalysts to improve efficiency, particularly for less nucleophilic amines. jst.go.jpsemanticscholar.org
| Catalyst/System | Conditions | Key Features | Reference |
|---|---|---|---|
| β-Cyclodextrin | Water | Catalyzes monosulfonylation of amines and amino acids. | jst.go.jp |
| Zn–Al–hydrotalcite | Ultrasound irradiation | Eco-friendly solid base catalyst. | jst.go.jp |
| Cupric oxide (CuO) | Mild conditions | Efficient for sulfonylation of amines, alcohols, and phenols. | jst.go.jp |
| None (Solvent-free) | Microwave irradiation | Environmentally benign, rapid, excellent yields. | researchgate.net |
Chemo- and Regioselectivity in N-Sulfonylation of Amino Acid Scaffolds
Chemo- and regioselectivity are critical considerations when synthesizing derivatives of polyfunctional molecules like amino acids. Methionine contains a primary amino group, a carboxylic acid group, and a thioether side chain. The N-sulfonylation reaction must selectively target the amino group without reacting with the other functional moieties.
Under typical basic conditions for N-sulfonylation, the carboxylic acid exists as a carboxylate salt, which is a poor nucleophile, thus preventing self-condensation or reaction with the sulfonyl chloride. The thioether in the methionine side chain is also generally unreactive under these conditions. The key to chemoselectivity lies in the high nucleophilicity of the primary amine compared to the other functional groups present. Research has shown that even in molecules containing both amine (-NH2) and hydroxyl (-OH) groups, sulfonylation occurs selectively at the amine, leaving the hydroxyl group intact. semanticscholar.org This inherent selectivity makes direct N-sulfonylation a highly effective method for amino acid modification. jst.go.jp
Regioselectivity concerns the specific site of reaction in a molecule with multiple similar functional groups. For methionine, which has only one primary amine, regioselectivity at the amino group is inherently controlled. The challenge of regioselectivity becomes more pronounced in molecules with multiple amine or hydroxyl groups. acs.org
Advanced Synthetic Strategies for Stereocontrol
Maintaining the stereochemical integrity of the chiral center in methionine is paramount, as the biological activity of such derivatives is often stereospecific. Advanced strategies focus on achieving high enantiomeric purity.
Enantioselective Synthesis of Sulfonylmethionine Derivatives
Enantioselective synthesis aims to produce a single enantiomer of a chiral product. iisc.ac.in For derivatives like this compound, this is typically achieved by starting with an enantiomerically pure starting material, such as L-methionine or D-methionine. Since the sulfonylation reaction at the α-amino group does not typically involve the chiral center, the stereochemistry is retained from the starting amino acid.
However, more complex strategies, such as catalytic asymmetric synthesis, are employed when the desired chiral molecule is constructed from prochiral precursors. nih.govhilarispublisher.com These methods utilize chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. iisc.ac.innih.gov For instance, catalytic enantioselective reactions have been developed for synthesizing various chiral amino acid and aziridine (B145994) derivatives, demonstrating the power of this approach in modern organic synthesis. hilarispublisher.comjchemlett.com
Derivatization for Chiral Auxiliary and Ligand Development
N-sulfonylated amino acids can serve as precursors for chiral auxiliaries or ligands used in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered. wikipedia.org
Sulfur-containing chiral auxiliaries derived from amino acids have proven to be highly effective in various asymmetric reactions. scielo.org.mx The N-sulfonyl group in derivatives like this compound can influence the conformational preferences of the molecule, which is key to inducing stereoselectivity. By attaching such a chiral, N-protected amino acid derivative to a prochiral molecule, it can direct subsequent reactions to occur in a highly diastereoselective manner. wikipedia.orgscielo.org.mx These derivatives can also be modified to act as chiral ligands that coordinate with metal catalysts, enabling a broad range of enantioselective transformations. nih.gov
| Auxiliary Type | Example | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones | Evans auxiliaries | Stereoselective aldol (B89426) reactions, alkylations. | wikipedia.org |
| Camphorsultam | Oppolzer's camphorsultam | Diels-Alder reactions, conjugate additions. | sigmaaldrich.com |
| Pseudoephedrine | Myers' auxiliary | Asymmetric alkylation of enolates. | wikipedia.org |
| Sulfur-based | Thiazolidinethiones | Acetate aldol reactions, Michael additions. | scielo.org.mx |
Chromatographic and Spectroscopic Methods for Synthetic Verification and Purity Assessment
After synthesis, the identity, structure, and purity of this compound must be rigorously confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the final product and for monitoring the progress of the reaction. sielc.comgoogleapis.com For amino acid derivatives, reversed-phase HPLC is commonly used. In this technique, the N-sulfonylated methionine derivative will have a different retention time compared to the starting material (methionine) and any byproducts. For instance, methionine itself can be analyzed using a mixed-mode stationary phase with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm. sielc.com The oxidation of methionine to methionine sulfoxide (B87167), a common impurity, is easily detected as it is more hydrophilic and elutes earlier from a reversed-phase column. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is an exceptionally powerful technique for both separation and structural confirmation. d-nb.inforesearchgate.net It provides the molecular weight of the parent compound and its fragments, confirming the identity of this compound. Methods developed for the analysis of methionine and related metabolites can be adapted, often involving reversed-phase ultra-performance liquid chromatography (UPLC) coupled to a mass spectrometer. d-nb.info Such methods are highly sensitive and can provide accurate quantification. researchgate.net
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are indispensable for unambiguous structure elucidation. NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the covalent structure, including the attachment of the m-tolylsulfonyl group to the methionine nitrogen. Infrared (IR) spectroscopy can be used to confirm the presence of key functional groups, such as the sulfonamide N-H and S=O stretches.
| Technique | Purpose | Typical Findings | Reference |
|---|---|---|---|
| HPLC | Purity assessment, reaction monitoring. | Single major peak at a specific retention time, separation from starting materials and byproducts. | sielc.com |
| LC-MS/MS | Identity confirmation, quantification. | Correct molecular ion peak (m/z) and characteristic fragmentation pattern. | d-nb.inforesearchgate.net |
| NMR Spectroscopy | Structural elucidation. | Characteristic chemical shifts and coupling constants for protons and carbons in both the methionine and m-tolylsulfonyl moieties. | googleapis.com |
| IR Spectroscopy | Functional group identification. | Absorption bands corresponding to N-H, C=O (acid), and S=O (sulfonamide) groups. | researchgate.net |
Mechanistic Investigations and Chemical Reactivity of M Tolylsulfonyl Methionine
Reactivity Profiles of the Sulfonylamide Moiety
The sulfonylamide group (R-SO₂-NH-R') is a key feature of (m-Tolylsulfonyl)methionine, defining much of its chemical behavior. This moiety is known for its considerable stability, making sulfonamides common protecting groups in organic synthesis that can withstand a wide array of reaction conditions. orgsyn.org The stability of the sulfur-nitrogen bond is a hallmark of this functional group.
A significant characteristic of the sulfonylamide is the increased acidity of the N-H proton compared to that of a standard amide N-H. researchgate.net This is due to the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. This enhanced acidity allows for deprotonation under moderately basic conditions, which can be a key step in further functionalization at the nitrogen atom. monash.edu For instance, base-mediated alkylation of N-tosyl amino acids has been described, a reaction pathway that is also applicable to this compound. monash.edu
The general stability of the sulfonylamide group means that its cleavage often requires harsh conditions. orgsyn.org However, this robustness ensures that the moiety remains intact during various chemical transformations targeting other parts of the molecule, such as the methionine side chain.
| Property | Description | Implication for this compound |
|---|---|---|
| N-H Acidity | The N-H proton is significantly more acidic than in carboxamides due to the electron-withdrawing sulfonyl group. researchgate.net | Facilitates deprotonation and subsequent N-alkylation or other N-substitutions under basic conditions. |
| S-N Bond Stability | The bond between the sulfur and nitrogen atoms is chemically robust and resistant to a wide range of reagents. orgsyn.org | Allows for selective reactions on the methionine side chain without disturbing the sulfonylamide linkage. |
| Role as a Protecting Group | Sulfonamides are widely used as stable protecting groups for amines in multi-step synthesis. orgsyn.org | The m-tolylsulfonyl group provides robust protection of the methionine amino group. |
Transformations Involving the Methionine Side Chain
The methionine side chain, featuring a thioether group (-S-CH₃), is a site of significant and versatile reactivity. This functionality is retained in this compound and remains accessible for various chemical transformations.
The sulfur atom in the methionine side chain is susceptible to oxidation. nih.gov It can be readily oxidized to form methionine sulfoxide (B87167) and, under stronger conditions, further oxidized to methionine sulfone. researchgate.netresearchgate.net This reactivity is a well-documented characteristic of methionine residues in peptides and proteins, where it can be a marker for oxidative stress. biotage.com The presence of the N-sulfonyl group does not typically hinder this transformation.
The oxidation is a stepwise process:
Methionine → Methionine Sulfoxide: This first oxidation step converts the thioether to a sulfoxide. This reaction can be achieved using a variety of mild oxidizing agents. The resulting sulfoxide introduces a new chiral center at the sulfur atom, leading to the formation of diastereomers (R and S). nih.gov
Methionine Sulfoxide → Methionine Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone, where the sulfur atom is in its highest oxidation state.
This process is significant as it dramatically changes the polarity of the side chain, converting the apolar thioether into a highly polar sulfoxide or sulfone. nih.gov
| Transformation | Typical Reagents | Product |
|---|---|---|
| Thioether to Sulfoxide | Hydrogen peroxide (H₂O₂), Peroxy acids (e.g., m-CPBA), Reactive Oxygen Species (ROS) | This compound sulfoxide |
| Sulfoxide to Sulfone | Stronger oxidizing agents or harsher conditions (e.g., excess peroxy acids, potassium permanganate) | This compound sulfone |
The thioether sulfur of the methionine side chain is nucleophilic and can react with various electrophiles, most notably alkyl halides, to form sulfonium (B1226848) salts. researchgate.net This reaction involves the formation of a new carbon-sulfur bond and results in a positively charged sulfur center. The alkylation of methionine is a known method for the chemical modification of peptides and proteins. escholarship.org
The reaction can be represented as: R-S-CH₃ + R'-X → [R-S⁺(CH₃)(R')]X⁻
Where R represents the (m-Tolylsulfonyl)amino acid backbone, and R'-X is an electrophile such as an alkyl halide. This process has been explored for various applications, including the construction of sulfonium-tethered peptides through intramolecular alkylation. rsc.org The alkylation is generally selective for the methionine sulfur, especially at low pH where other nucleophilic groups like amines are protonated. nih.gov
| Reaction Type | Electrophile | Product | Key Features |
|---|---|---|---|
| S-Alkylation | Alkyl halides (e.g., Iodoacetamide, Methyl iodide) researchgate.netnih.gov | Sulfonium salt | Forms a stable, positively charged sulfonium ion. The reaction is often performed at acidic pH to ensure selectivity. nih.gov |
| Other Electrophilic Additions | Iodonium salts, Michael acceptors (e.g., vinyl sulfones) researchgate.netprinceton.edu | Functionalized sulfonium salts or C-S bond formation products | Can be used to introduce a variety of functional groups and payloads onto the methionine side chain. princeton.edu |
Catalytic and Stoichiometric Reactions Mediated by Sulfonylated Methionine Derivatives
While often the substrate in chemical reactions, methionine derivatives can also play roles in mediating chemical transformations. The unique combination of a sulfonylamide and a thioether in this compound provides functionalities that could be harnessed in catalysis or stoichiometric processes.
For instance, the sulfur atom can act as a ligand for transition metals, suggesting that this compound could be employed in the development of novel chiral catalysts. In biological systems, a derivative of methionine, S-adenosyl-L-methionine (AdoMet), functions as a crucial stoichiometric methyl group donor in countless biochemical pathways. uwaterloo.ca Synthetic sulfonium salts derived from this compound via S-alkylation could potentially be designed to mimic this reactivity, acting as alkyl group transfer agents in organic synthesis.
Furthermore, recent research has demonstrated that methionine residues can be functionalized through photoredox catalysis. princeton.edu In these systems, the thioether undergoes single-electron transfer (SET) to a photoexcited catalyst, generating a sulfur radical cation that can then participate in further reactions. princeton.edu This highlights a pathway where a methionine derivative is an active participant in a catalytic cycle.
Rearrangement Reactions Involving Sulfonyl Groups in Related Compounds
Sulfonyl groups in organic molecules are known to undergo rearrangement reactions under specific conditions. While not yet documented specifically for this compound, analogous rearrangements in other sulfonyl-containing compounds suggest potential, albeit likely challenging, transformation pathways.
One such transformation is the rearrangement of arylsulfamates (Ar-O-SO₂-NR₂) to aryl C-sulfonates, which involves the migration of a sulfonyl-containing group from an oxygen or nitrogen atom to a carbon atom on an aromatic ring. nih.gov Another relevant example is the 1,3-rearrangement of a sulfonyl group observed in N-protected 3-bis-sulfonimidoindole derivatives, which proceeds via an intermolecular mechanism to achieve C-H sulfonylation. acs.orgresearchgate.net These reactions typically require specific substrates and conditions, such as thermal activation or the use of specific reagents, to proceed. nih.govacs.org The potential for the m-tolylsulfonyl group in this compound to undergo a similar migration from the alpha-amino nitrogen to a position on the tolyl aromatic ring represents a hypothetical but mechanistically plausible rearrangement.
Compound Reference Table
| Compound Name |
|---|
| This compound |
| This compound sulfoxide |
| This compound sulfone |
| S-adenosyl-L-methionine (AdoMet) |
| Iodoacetamide |
| Methyl iodide |
Structural Characterization and Conformational Analysis of N Sulfonylated Methionine Compounds
Advanced Spectroscopic Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are powerful, non-destructive techniques for determining the structure of molecules like (m-Tolylsulfonyl)methionine in solution and the solid state.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of individual atoms. For N-arenesulfonylated amino acids, ¹H and ¹³C NMR are particularly informative. In the ¹H NMR spectrum of a compound like this compound, one would expect to observe distinct signals for the protons of the tolyl group, the methoxy (B1213986) group, and the methionine backbone. The chemical shifts (δ) of the α-proton and the protons of the methionine side chain would be of particular interest as they are influenced by the electron-withdrawing nature of the sulfonyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3300-3200 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| S=O (Sulfonyl) | Asymmetric Stretching | 1350-1300 |
| S=O (Sulfonyl) | Symmetric Stretching | 1160-1120 |
| C-S (Thioether) | Stretching | 700-600 |
Solid-State Structural Analysis: X-ray Crystallography of Sulfonylated Amino Acid Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecule's geometry.
Although a crystal structure for this compound has not been reported in publicly accessible databases, the analysis of crystal structures of other sulfonylated amino acid derivatives reveals common structural motifs. These studies show that the sulfonamide linkage imposes specific geometric constraints on the molecule. The arrangement of molecules in the crystal lattice is typically governed by a network of hydrogen bonds, often involving the sulfonamide N-H group, the carboxylic acid, and in some cases, water molecules of crystallization.
For this compound, a crystallographic analysis would be expected to reveal key structural parameters as outlined in the hypothetical data table below.
| Parameter | Expected Value |
| S-N Bond Length | ~1.63 Å |
| N-Cα Bond Length | ~1.46 Å |
| Cα-C' Bond Length | ~1.53 Å |
| S-N-Cα Bond Angle | ~120° |
| O-S-O Bond Angle | ~120° |
Conformational Landscape and Rotameric Analysis around the Sulfur-Nitrogen Bond
The barrier to rotation around the S-N bond in sulfonamides can be significant, influenced by the electronic and steric nature of the substituents on both the sulfur and nitrogen atoms. This restricted rotation can be studied using dynamic NMR spectroscopy, where changes in the NMR spectrum at different temperatures can be used to calculate the energy barrier. The presence of the bulky tolyl group and the methionine side chain in this compound would be expected to influence the rotational barrier and the preferred conformations. Computational modeling is also a valuable tool for exploring the conformational landscape and identifying the low-energy conformers of such molecules.
Influence of the Sulfonyl Group on Molecular Geometry and Stereochemistry
The introduction of a sulfonyl group onto the nitrogen atom of methionine has a significant impact on the molecule's geometry and stereochemistry. The sulfonyl group is strongly electron-withdrawing, which can affect the acidity of the carboxylic acid and the nucleophilicity of the nitrogen atom.
Theoretical and Computational Approaches to M Tolylsulfonyl Methionine Research
Electronic Structure Calculations: Density Functional Theory (DFT) Studies on Sulfonamide Systems
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.net It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like (m-Tolylsulfonyl)methionine. DFT calculations can provide detailed information about electron distribution, molecular orbitals, and various spectroscopic properties.
In the context of sulfonamide systems, DFT has been employed to explore several key aspects:
Tautomerism and Electronic Structure: Studies on N-heterocyclic arenesulfonamides have used DFT to investigate the tautomeric equilibrium between the sulfonamide and sulfonimide forms. These calculations have shown that the energy difference between tautomers can be small, with the sulfonamide form often being slightly more stable in the gas phase. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps generated from DFT calculations are crucial for identifying regions of a molecule that are rich or poor in electrons. For sulfonamides, MEP analysis helps in predicting the sites most likely to be involved in electrophilic and nucleophilic attacks, as well as in the formation of intermolecular interactions like hydrogen bonds.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For sulfonamides, a smaller HOMO-LUMO gap is associated with higher chemical reactivity. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions. It can quantify the stabilization energies associated with electron delocalization, such as n-π* interactions, which are observed in sulfonamide structures. nih.gov
The table below summarizes key electronic properties of sulfonamide systems that can be determined using DFT.
| Property | Description | Significance for this compound |
| Tautomeric Energy Difference | The relative energy between different tautomeric forms (e.g., sulfonamide vs. sulfonimide). rsc.org | Indicates the predominant form of the molecule under different conditions. |
| Molecular Electrostatic Potential (MEP) | A color-coded map of the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-deficient regions, predicting sites for intermolecular interactions. |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. nih.gov | A smaller gap suggests higher reactivity and lower kinetic stability. |
| NBO Interaction Energies | Energies associated with donor-acceptor interactions between filled and empty orbitals. nih.gov | Quantifies the strength of intramolecular delocalization and intermolecular hydrogen bonding. |
Molecular Modeling and Dynamics Simulations for Conformational Studies and Intermolecular Interactions
While DFT provides a static picture of a molecule's electronic structure, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior. These methods are essential for studying the conformational flexibility of this compound and its interactions with other molecules.
Conformational Analysis: The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. MD simulations can explore this landscape by simulating the atomic motions over time. nih.gov By analyzing the simulation trajectories, researchers can identify the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might bind to a biological target, as the binding affinity can be highly dependent on the conformation. nih.gov
Intermolecular Interactions: MD simulations are also powerful tools for studying how this compound interacts with its environment, such as solvent molecules or biological macromolecules. mdpi.com These simulations can reveal the specific types of non-covalent interactions that are most important for binding and recognition. For instance, the interaction between the methionine side chain and aromatic residues in proteins is a known stabilizing motif that can be investigated using MD. nih.gov
A computational study on sulfonylated amino acid hydroxamates binding to a zinc ion provides a relevant example of how these methods are applied. The study used a combination of DFT and other methods to characterize the coordination complexes, finding that the inhibitors form bidentate coordination bonds with the zinc cation. nih.govresearchgate.net
The following table outlines the types of information that can be obtained from molecular modeling and dynamics simulations of this compound.
| Simulation Aspect | Information Gained | Relevance to this compound |
| Conformational Sampling | Identification of low-energy conformations and their relative populations. nih.gov | Understanding the molecule's flexibility and the shapes it can adopt. |
| Intermolecular Interaction Analysis | Characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions with surrounding molecules. mdpi.com | Predicting how the molecule will behave in different environments and interact with biological targets. |
| Binding Free Energy Calculations | Estimation of the strength of binding to a receptor or enzyme. | Assessing the potential biological activity of the molecule. |
| Solvation Effects | Understanding how the presence of a solvent influences the molecule's conformation and interactions. rsc.org | Providing a more realistic model of the molecule's behavior in a biological context. |
Analysis of Non-Covalent Interactions and Supramolecular Assembly in Sulfonylated Structures
Non-covalent interactions are the driving forces behind the formation of organized molecular structures, known as supramolecular assemblies. wikipedia.org In the solid state, these interactions dictate the crystal packing of this compound. Understanding these interactions is crucial for crystal engineering and for predicting the physical properties of the solid material.
Several computational techniques can be used to analyze non-covalent interactions in sulfonylated structures:
Hirshfeld Surface Analysis: This method provides a visual representation of intermolecular contacts in a crystal structure. It can be used to identify and quantify different types of interactions, such as hydrogen bonds and van der Waals contacts. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. mdpi.com
Non-Covalent Interaction (NCI) Plots: NCI plots are a visualization tool that helps to identify and characterize non-covalent interactions in real space. They can distinguish between attractive and repulsive interactions. mdpi.com
Studies on sulfonamide-substituted silatranes have demonstrated the importance of intermolecular hydrogen bonds (NH∙∙∙O) and other short contacts (CH∙∙∙O=S) in forming cyclic dimers in the crystal lattice. nih.gov These types of interactions are also expected to play a significant role in the supramolecular assembly of this compound.
The table below lists common non-covalent interactions in sulfonylated structures and the computational methods used to analyze them.
| Type of Non-Covalent Interaction | Description | Computational Analysis Method |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. libretexts.org | Hirshfeld Surface Analysis, QTAIM, NCI Plots nih.govmdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Hirshfeld Surface Analysis, NCI Plots nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. libretexts.org | Hirshfeld Surface Analysis, NCI Plots nih.gov |
| Halogen Bonding | A non-covalent interaction between a halogen atom and a Lewis base. | QTAIM, NCI Plots |
Predicting Reactivity and Elucidating Reaction Mechanisms through Computational Chemistry
Computational chemistry is an indispensable tool for predicting the chemical reactivity of molecules and for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to understand its stability, how it might react with other molecules, and the pathways of these reactions.
Reactivity Prediction: The reactivity of a molecule can be predicted by calculating various chemical descriptors, many of which are derived from DFT calculations. chemrxiv.org For example, the Fukui function can be used to identify the most electrophilic and nucleophilic sites in a molecule, thus predicting where it is most likely to react. chemrxiv.org Machine learning models are also increasingly being used to predict chemical reactivity based on molecular structure and calculated descriptors. acs.orgchemrxiv.org
Reaction Mechanism Elucidation: Computational methods can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, intermediates, and transition states. researchgate.net By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. rsc.org This information is crucial for understanding how a reaction proceeds and for designing new synthetic routes. For instance, computational studies can investigate the formation of intermediates and transition states in reactions involving sulfonylimines. chemrxiv.org
The following table summarizes the role of computational chemistry in studying the reactivity and reaction mechanisms of sulfonyl compounds.
| Computational Task | Description | Application to this compound |
| Calculation of Reactivity Descriptors | Determining properties like the Fukui function, electrophilicity index, and HOMO-LUMO gap to predict reactivity. chemrxiv.org | Identifying the most reactive sites on the molecule and predicting its overall reactivity. |
| Transition State Searching | Locating the highest energy point along a reaction coordinate, which corresponds to the transition state. researchgate.net | Determining the energy barrier for a given reaction and thus its rate. |
| Reaction Pathway Mapping | Calculating the energies of all species involved in a reaction (reactants, intermediates, transition states, and products). nih.gov | Elucidating the step-by-step mechanism of a reaction. |
| Kinetic Modeling | Using the calculated activation energies to predict reaction rate constants. nih.gov | Quantifying the speed of a reaction under different conditions. |
Applications of M Tolylsulfonyl Methionine and Its Analogs in Advanced Organic Synthesis
Utilization as Chiral Building Blocks and Reagents in Asymmetric Catalysis
The core principle of asymmetric synthesis lies in the ability to control the three-dimensional arrangement of atoms, a feat often accomplished using chiral auxiliaries or reagents that guide the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net N-sulfonylated amino acids, including (m-Tolylsulfonyl)methionine and its analogs, function effectively as chiral building blocks, where the predefined stereocenter of the amino acid directs the formation of new chiral centers.
The tolylsulfonyl group serves multiple roles: it acts as a robust protecting group for the amine, preventing unwanted side reactions, and its electron-withdrawing nature can activate adjacent protons, facilitating the formation of enolates for stereoselective alkylation and aldol (B89426) reactions. researchgate.netnih.gov Furthermore, derivatives such as N-tosyl aldimines, generated from N-tosylated amino aldehydes, are key intermediates in stereoselective transformations. For instance, they are employed in highly diastereoselective Mannich-type reactions to produce new chiral β-amino acid derivatives with excellent enantiomeric excess (>98% ee). nih.govacs.org
These sulfonylated methionine derivatives serve as chiral templates in a variety of stereoselective reactions. Lewis-acid mediated allylations of chiral N-tosyl imines, for example, can produce anti-1,3-amino alcohols, which are important structural motifs in many bioactive natural products. chemrxiv.org The predictable stereocontrol exerted by the chiral backbone of the sulfonylated amino acid makes it an invaluable tool for constructing complex molecules with multiple, well-defined stereocenters.
| Reaction Type | Role of Sulfonylated Amino Acid Derivative | Typical Stereoselectivity | Reference |
|---|---|---|---|
| Mannich-type Reaction | Chiral N-tosyl aldimine | High anti-selectivity, >98% ee | nih.govacs.org |
| Alkylation | Chiral auxiliary on oxazolidinones | High diastereoselectivity | researchgate.net |
| Allylation | Chiral β-alkoxy N-tosyl imine | High anti diastereoselectivity | chemrxiv.org |
| Aldol Reaction | Chiral auxiliary | Excellent diastereocontrol | researchgate.net |
Design and Synthesis of Novel Organic Catalysts Employing Sulfonylated Amino Acid Scaffolds
Beyond their role as stoichiometric chiral reagents, sulfonylated amino acids are increasingly used as foundational scaffolds for the design of novel chiral organocatalysts. rsc.org Organocatalysis offers a greener and often more practical alternative to metal-based catalysis, and amino acid-derived catalysts are at the forefront of this field. nih.govyork.ac.uk
The rigid and well-defined structure of an N-tosylated amino acid provides an excellent framework for a catalyst. The sulfonamide proton can act as a hydrogen-bond donor, activating electrophiles, while the amino acid side chain and backbone provide a specific chiral environment to control the facial selectivity of the reaction. This bifunctional nature is key to their catalytic activity.
Researchers have developed a range of catalysts based on this concept. For example, N-Tosyl-(Sa)-binam-L-prolinamide has been successfully used to catalyze intramolecular aldol reactions. uniroma1.it A powerful strategy involves the synthesis of axially chiral biaryl amino acids from N-sulfonyl biaryl lactams; these products can then be converted into a new class of axially chiral organocatalysts that show high efficiency in asymmetric reactions. nih.gov The inherent modularity of the sulfonylated amino acid scaffold allows for systematic tuning of steric and electronic properties to optimize catalyst performance for a specific transformation.
| Catalyst Type | Amino Acid Scaffold | Reaction Catalyzed | Reference |
|---|---|---|---|
| Bifunctional Amine-Sulfonamide | Proline | Intramolecular Aldol Reaction | uniroma1.it |
| Axially Chiral Amino Acid Derivative | Various | General Asymmetric Transformations | nih.gov |
| Chiral Amide Derivative | Phenylalanine | Enantioselective Allylation of Aldehydes | researchgate.net |
Role in Peptide Chemistry and Directed Protein Chemical Modification Methodologies
In peptide chemistry, the strategic protection of amino and carboxyl groups is fundamental to successful synthesis. The tolylsulfonyl group has proven to be an effective protecting group for the N-terminus of amino acids. A notable example is the use of para-toluene sulfonic acid (PTSA) to mask the N-terminal amine of L-methionine during the solution-phase synthesis of Met-enkephalin, a pentapeptide with opioid activity. nih.gov This protection strategy is robust, high-yielding, and prevents unwanted side reactions during peptide coupling steps. nih.gov The use of a stable protecting group is particularly important for methionine, as its thioether side chain is susceptible to oxidation during synthesis and purification, which can lead to undesired byproducts like methionine sulfoxide (B87167) and sulfone. nih.govresearchgate.netteknoscienze.comresearchgate.net
The unique reactivity of the methionine sulfur atom also makes it a prime target for directed chemical modification of proteins. nih.govnih.gov While naturally occurring methionine is often targeted, the synthetic incorporation of an N-terminally protected analog like this compound into a peptide allows for precise control over modification sites. The thioether side chain remains available for selective chemical reactions. One such modification is sulfimidation, where the sulfur atom is converted to a sulfimide. Copper(I)-catalyzed sulfonyl sulfimidation is a particularly relevant method, which creates a stable linkage at the methionine residue. researchgate.net Another powerful technique is Redox Activated Chemical Tagging (ReACT), which uses oxaziridine-based reagents to selectively label the methionine sulfur under biocompatible conditions, enabling the attachment of various chemical payloads to proteins. escholarship.org These methodologies allow for the creation of peptide-drug conjugates, the introduction of biophysical probes, and the stabilization of peptide secondary structures.
| Modification Method | Reagent Type | Resulting Moiety | Application | Reference |
|---|---|---|---|---|
| Oxidation | Reactive Oxygen Species (e.g., H₂O₂) | Methionine Sulfoxide/Sulfone | Alter peptide solubility and aggregation | researchgate.netteknoscienze.com |
| Sulfimidation (Cu-catalyzed) | Sulfonyl azide | Sulfonyl Sulfimide | Stable peptide modification | researchgate.net |
| Redox Activated Chemical Tagging (ReACT) | Oxaziridine | Sulfimide | Protein labeling, antibody-drug conjugates | escholarship.org |
| Alkylation | Iodonium salts, epoxides | Sulfonium (B1226848) ion | Reversible peptide modification | researchgate.net |
Precursors for Specialized Fine Chemicals and Synthetic Intermediates
The value of this compound and its analogs extends to their role as versatile precursors for a range of specialized fine chemicals and complex synthetic intermediates. The combination of the chiral center, the protected amine, the carboxylic acid, and the unique thioether side chain provides multiple handles for chemical manipulation.
N-sulfonylated amino acids can be readily converted into other valuable chiral building blocks. For example, N-sulfinyl or N-tosyl α-amino aldehydes can be synthesized and subsequently used in reactions to form chiral amino alcohols or allylic amines without loss of stereochemical integrity. researchgate.net These products are highly sought-after intermediates in the synthesis of pharmaceuticals and natural products. The products derived from reactions involving N-tosyl imines, such as 1,3-amino alcohols, are considered "privileged motifs" in bioactive compounds, underscoring the importance of their precursors. chemrxiv.org
By selectively modifying the carboxylic acid function (e.g., reduction to an alcohol or conversion to a ketone) and the thioether side chain, a diverse library of chiral molecules can be accessed from a single N-sulfonylated methionine starting material. This synthetic versatility makes it a valuable starting point in multi-step syntheses, enabling the efficient construction of complex target molecules.
| Precursor | Transformation | Resulting Fine Chemical/Intermediate | Potential Application | Reference |
|---|---|---|---|---|
| N-Tosyl α-amino acid | Reduction/Oxidation | N-Tosyl α-amino aldehyde | Precursor for amino alcohols, allylic amines | researchgate.net |
| N-Tosyl α-amino aldehyde | Reduction (e.g., with NaBH₄) | Chiral β-amino alcohol | Pharmaceutical synthesis | researchgate.net |
| β-alkoxy N-tosyl imine | Allylation | anti-1,3-amino alcohol | Synthesis of bioactive compounds | chemrxiv.org |
| N-Tosyl biaryl lactam | Organocatalytic C-N cleavage | Axially chiral biaryl amino acid | Chiral ligands and catalysts | nih.gov |
Derivatives and Analogs of M Tolylsulfonyl Methionine in Academic Research
Systematic Modification of the Arylsulfonyl Moiety and its Impact on Reactivity
The reactivity of N-arylsulfonyl amino acids, including (m-Tolylsulfonyl)methionine, is significantly influenced by the nature and position of substituents on the aromatic ring of the sulfonyl group. While specific studies systematically comparing the ortho-, meta-, and para-tolylsulfonyl derivatives of methionine are not extensively documented in publicly available research, general principles of organic chemistry allow for well-founded postulations regarding their relative reactivity.
The electronic effects of the methyl group on the phenyl ring play a crucial role. The methyl group is an electron-donating group (EDG) through an inductive effect. This electronic influence can affect the electrophilicity of the sulfur atom in the sulfonyl group and the acidity of the N-H proton.
Inductive Effect: The electron-donating nature of the methyl group slightly increases the electron density on the sulfur atom of the sulfonyl group. This, in turn, can subtly decrease the electrophilicity of the sulfur, potentially slowing down reactions where the sulfonyl group acts as a leaving group or is subject to nucleophilic attack.
Steric Hindrance: The position of the methyl group also imparts steric effects. An ortho-methyl group would exert the most significant steric hindrance around the sulfonyl center, which could impede the approach of reactants and thus lower the reaction rates compared to the meta and para isomers. The para isomer would have the least steric hindrance.
The impact of these modifications can be observed in various reactions, such as those involving the cleavage of the N-S bond or reactions at the carboxylic acid functionality. For instance, in reactions where the sulfonamide proton's acidity is a key factor, the electron-donating methyl group is expected to slightly decrease the acidity compared to an unsubstituted phenylsulfonyl group. This effect is generally modest for a methyl group.
A comparative study of the reactivity of different heteroaryl sulfones has shown that the rate of reaction with nucleophiles can be modulated over several orders of magnitude by introducing electron-withdrawing or electron-donating groups on the aromatic ring nih.govacs.org. Strong electron-withdrawing groups dramatically increase the reaction rate, while strong electron-donating groups can effectively halt the reaction nih.govacs.org. Although a methyl group has a much weaker effect, its position is expected to fine-tune the reactivity.
| Derivative | Expected Relative Reactivity (Nucleophilic Attack at Sulfonyl Sulfur) | Key Influencing Factor |
|---|---|---|
| N-(o-Tolylsulfonyl)methionine | Lowest | Steric Hindrance |
| N-(m-Tolylsulfonyl)methionine | Intermediate | Inductive Effect |
| N-(p-Tolylsulfonyl)methionine | Highest | Minimal Steric Hindrance, Inductive Effect |
Amino Acid Chain Variations within N-Sulfonylated Derivatives
The synthesis of N-sulfonylated amino acid derivatives is a versatile strategy that allows for the exploration of a wide range of chemical diversity by varying the amino acid component. Amino acids are favored as starting materials in the synthesis of bioactive sulfonamides due to their chirality, diverse side chains, and biological relevance nih.gov. The general synthesis of N-arylsulfonyl amino acids involves the reaction of the amino acid with the corresponding arylsulfonyl chloride under basic conditions, a method analogous to the Schotten-Baumann reaction prepchem.com.
Starting from m-toluenesulfonyl chloride, a variety of N-(m-tolylsulfonyl)amino acid derivatives can be prepared. The nature of the amino acid side chain (R group) can significantly influence the physical, chemical, and biological properties of the resulting molecule.
For instance, replacing the methionine side chain with simpler aliphatic chains like those in alanine (B10760859) or leucine (B10760876) would increase the hydrophobicity of the molecule to varying degrees. The synthesis of N-tosyl-L-alanine and N-(p-toluenesulfonyl)-L-valine has been well-documented, demonstrating the feasibility of creating such derivatives prepchem.com. The preparation of N-acyl amino acids with varying chain lengths has also been explored to study structure-activity relationships for biological targets nih.gov.
The reactivity of the methionine side chain itself, particularly the thioether group, is a point of consideration. The sulfur atom in methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) mdpi.commdpi.com. This oxidation can be a significant side reaction during chemical synthesis and manipulation nih.govresearchgate.net. Replacing methionine with an amino acid that has a non-oxidizable side chain, such as leucine, can be a strategy to enhance the chemical stability of the final compound. Theoretical studies have shown that the sulfur atom in methionine significantly increases its reactivity towards radicals compared to its non-sulfur analog, norleucine nih.gov.
| N-(m-Tolylsulfonyl) Amino Acid Derivative | Amino Acid Side Chain | Potential Impact on Properties |
|---|---|---|
| This compound | -(CH2)2SCH3 | Susceptible to oxidation, potential for specific biological interactions. |
| N-(m-Tolylsulfonyl)alanine | -CH3 | Increased hydrophobicity (compared to glycine (B1666218) derivative), stable side chain. |
| N-(m-Tolylsulfonyl)leucine | -CH2CH(CH3)2 | Higher hydrophobicity, bulky side chain may influence binding to biological targets. |
| N-(m-Tolylsulfonyl)glycine | -H | Simplest derivative, provides a baseline for comparing side-chain effects. |
Future Directions and Emerging Research Avenues for Sulfonylated Methionine Compounds
Exploration of Novel Sulfonylation Chemistries and Reaction Development
The synthesis of sulfonylated amino acids is evolving beyond traditional methods, with a focus on developing more efficient, selective, and environmentally benign reactions. nih.govresearchgate.net Current research often involves the reaction between an amine and a sulfonyl chloride; however, new approaches are emerging to streamline this process. nih.govresearchgate.net
Key areas of development include:
Catalyst-Free and Solvent-Free Conditions: Microwave-assisted synthesis is being explored as a green chemistry approach for the sulfonylation of amines, offering excellent yields in short reaction times without the need for catalysts or solvents.
One-Pot Syntheses: Novel one-pot tandem protocols are being developed for N-sulfonylation, enhancing efficiency. researchgate.net Additionally, methods that convert aromatic carboxylic acids and amines into sulfonamides in a single pot are gaining traction, leveraging copper ligand-to-metal charge transfer to generate sulfonyl chloride intermediates that then react with an amine. nih.gov This strategy bypasses the need to pre-functionalize the starting materials. nih.gov
Novel Reagent Development: Researchers are investigating new reagents and catalytic systems to facilitate sulfonylation. For instance, the combination of hydrogen peroxide and thionyl chloride has been shown to be a highly reactive system for converting thiols to sulfonyl chlorides, which can then be readily reacted with amines to form sulfonamides in high yields. organic-chemistry.org
Expanded Substrate Scope: Efforts are underway to broaden the applicability of sulfonylation reactions to a wider range of amino acid substrates, including those with sensitive functional groups. nih.gov Using amino acids as precursors in sulfonamide synthesis is advantageous due to their chirality, diverse side chains, and biocompatibility. nih.govresearchgate.net
These advancements promise to make sulfonylated methionine derivatives more accessible for further study and application.
| Reaction Type | Key Features | Potential Advantages |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free | Environmentally friendly, rapid reaction times, high yields |
| One-Pot Decarboxylative Halosulfonylation | Uses carboxylic acids and amines as starting materials | No pre-functionalization needed, streamlines synthesis |
| Oxidative Chlorination of Thiols | In-situ generation of sulfonyl chlorides | High reactivity, excellent yields, short reaction times |
| Amino Acid-Based Sulfonylation | Utilizes amino acids as versatile precursors | Biological relevance, chirality, mild reaction conditions |
Integration into High-Throughput Synthesis and Screening Methodologies
The demand for large libraries of compounds for drug discovery and chemical biology has spurred the integration of automated synthesis and high-throughput screening (HTS) for sulfonamide derivatives. bmglabtech.comdrugtargetreview.com
High-Throughput Synthesis: Automated flow-through synthesis represents a significant advance for producing libraries of sulfonylated compounds. acs.orgnih.govacs.org This technology uses robotic workstations and specialized reactors to perform multi-step syntheses with high efficiency and purity, eliminating the need for traditional column chromatography. acs.orgacs.org For example, a fully automated two-step flow-through process has been successfully used to generate a 48-member library of secondary sulfonamides. acs.orgnih.govacs.org Such systems can be adapted for the synthesis of sulfonylated methionine derivatives, enabling the rapid generation of diverse compound arrays for biological evaluation. acs.org
The core steps in automated synthesis and screening include:
Library Preparation: Assembling large collections of chemical starting materials. chemcopilot.com
Automated Liquid Handling: Utilizing robotics for precise dispensing of reagents into microtiter plates. chemcopilot.com
Assay Execution: Performing biological or biochemical tests to measure the activity of the synthesized compounds. chemcopilot.com
Data Analysis: Identifying active compounds, or "hits," for further investigation. bmglabtech.comchemcopilot.com
High-Throughput Screening (HTS): HTS is a crucial tool in drug discovery that allows for the rapid testing of thousands to millions of compounds against a specific biological target. bmglabtech.comdrugtargetreview.comchemcopilot.com The primary goal is to identify "lead" compounds that can be further optimized. bmglabtech.comdrugtargetreview.com For sulfonylated methionine compounds, HTS assays could be developed to screen for inhibitors of specific enzymes, such as methionine aminopeptidases, which are targets for antibacterial and antiangiogenic therapies. researchgate.net The development of absorbance-based or fluorescence-based assays compatible with HTS formats is a key area of research. researchgate.netresearchgate.net
| Technology | Application to Sulfonylated Methionine | Key Benefits |
| Automated Flow-Through Synthesis | Rapid generation of compound libraries | High purity, reduced need for purification, speed |
| High-Throughput Screening (HTS) | Identification of biologically active derivatives | Fast screening of large libraries, discovery of novel leads |
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology (focused on chemical tools and methodologies)
The intersection of synthetic organic chemistry and chemical biology provides a fertile ground for the application of sulfonylated methionine compounds as chemical tools to probe biological systems. bu.edupressbooks.pub Chemical biology utilizes the principles and techniques of chemistry to understand and manipulate biological processes at the molecular level. pressbooks.pub
Sulfonylated Methionine as Chemical Probes: (m-Tolylsulfonyl)methionine and related analogs can be designed as chemical probes to study the function of proteins and pathways involving methionine. bu.eduuwaterloo.ca Methionine itself plays critical roles in protein synthesis, as a precursor to S-adenosyl-L-methionine (SAM), and in cellular antioxidant defense. wikipedia.orgdrugbank.com
Emerging applications include:
Enzyme Inhibitor Development: Sulfonylated derivatives can act as bioisosteres of amides, offering similar geometry but with modified metabolic stability and binding properties. nih.gov This makes them attractive candidates for developing inhibitors against enzymes that recognize methionine or related structures.
Peptide and Protein Modification: The development of novel amino acids with unique functional groups allows for new types of peptide modifications. anu.edu.au Sulfonylated methionine can be incorporated into peptides to study protein structure, function, and interactions. nih.govfrontiersin.org These modified peptides can serve as tools to investigate biological processes or as starting points for therapeutic development. gla.ac.uk
Probing Post-Translational Modifications: Sulfation is a significant post-translational modification of proteins. nih.gov Synthetic sulfonylated amino acids can serve as mimics or probes to study the enzymes and cellular pathways involved in these modifications.
This interdisciplinary approach, combining the power of organic synthesis to create novel molecules with the tools of chemical biology to study their effects in living systems, will continue to drive new discoveries and applications for sulfonylated methionine compounds. ucsb.edunorthwestern.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
